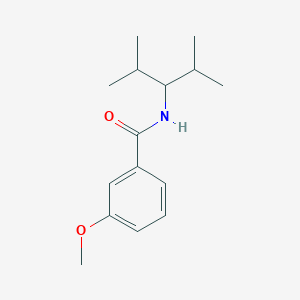
N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide, also known as FNIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research. FNIB is a small molecule that belongs to the class of benzamides and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide exerts its pharmacological effects by binding to specific target proteins and modulating their activity. For example, it has been shown to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression. By inhibiting histone deacetylases, N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide can alter the expression of genes that are involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide is its relatively small size, which makes it a good candidate for drug discovery research. Additionally, its ability to modulate the activity of multiple target proteins makes it a versatile tool for studying various biological processes. However, one limitation of N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide is its relatively low potency, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide. One area of interest is the development of more potent derivatives of N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide that can be used as therapeutic agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide. Finally, the potential applications of N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide in the treatment of various diseases, including cancer and neurological disorders, warrant further investigation.
Métodos De Síntesis
N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-fluoro-5-nitroaniline with 3-isopropoxybenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product, N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide has been extensively studied for its potential applications in drug discovery research. It has been shown to exhibit inhibitory activity against several enzymes and receptors, including histone deacetylases, protein kinases, and G-protein coupled receptors. These activities make N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide a promising candidate for the development of novel therapeutic agents for a variety of diseases, including cancer, neurological disorders, and inflammation.
Propiedades
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-10(2)23-13-5-3-4-11(8-13)16(20)18-15-9-12(19(21)22)6-7-14(15)17/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZNJNZDURLPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)




![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)
![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)

amino]ethanol](/img/structure/B5758822.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)
